N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-methoxy-N-methyl-benzenesulfonamide
Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperazine ring substituted with an ethyl group and a 2-oxo-ethyl group. The latter is likely connected to a methoxy-N-methyl-benzenesulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the piperazine ring and the various substituents. The 2-oxo-ethyl group could potentially be involved in condensation reactions, while the sulfonamide group might participate in acid-base chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could impart basicity, while the various substituents could influence its solubility, stability, and other properties .Safety and Hazards
Future Directions
The study of novel piperazine derivatives is a vibrant field of research, given the wide range of biological activities these compounds can exhibit. Future research could involve the synthesis and testing of this compound, or similar compounds, to evaluate their potential as pharmaceuticals or research tools .
Mechanism of Action
Serotonin Receptors (5-HT2A): Piperazine derivatives, like the one , may interact with serotonin receptors. Specifically, they could modulate the 5-HT2A receptor
Dopamine Receptors (D2): Piperazine compounds have been associated with dopamine receptor interactions. Again, this requires experimental validation .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-18-9-11-19(12-10-18)16(20)13-17(2)24(21,22)15-7-5-14(23-3)6-8-15/h5-8H,4,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYOSHYYQHJZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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